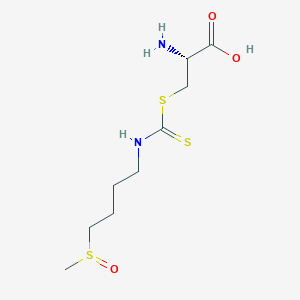

D,L-Sulforaphane L-cysteine

Übersicht

Beschreibung

D,L-Sulforaphane L-cysteine: is a conjugated metabolite of sulforaphane and L-cysteine. It is classified as an antitumor agent and is known for its potential antioxidative activity . This compound is a part of the isothiocyanate family, which is commonly found in cruciferous vegetables like broccoli, cabbage, and kale .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D,L-Sulforaphane L-cysteine can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase . The reaction involves the cleavage of the thioglucoside linkage in glucoraphanin to produce sulforaphane, which is then conjugated with L-cysteine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucoraphanin from broccoli sprouts, followed by enzymatic hydrolysis and subsequent conjugation with L-cysteine . The process is optimized to maintain the stability and bioactivity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: D,L-Sulforaphane L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can occur under basic conditions.

Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which retain the biological activity of the parent compound .

Wissenschaftliche Forschungsanwendungen

Case Studies

Several studies have documented the effects of SFN-Cys on different cancer types:

- Prostate Cancer : In vitro studies revealed that SFN-Cys inhibited the invasion of DU145 and PC3 prostate cancer cells by downregulating galectin-1 expression . The compound also demonstrated a significant reduction in androgen receptor (AR) levels in LNCaP cells, leading to decreased prostate-specific antigen (PSA) production .

- Glioblastoma : Research showed that SFN could induce ROS-dependent apoptosis in glioblastoma cells, suggesting a potential therapeutic role for SFN-Cys in treating aggressive brain tumors .

Case Studies

Research into the immunomodulatory effects of SFN-Cys is still emerging:

- A study involving healthy volunteers demonstrated that LSF reduced inflammatory cytokines and altered immune cell populations, highlighting its potential as an immunomodulatory agent .

Summary of Findings

The following table summarizes key findings regarding the applications of D,L-Sulforaphane L-cysteine:

Wirkmechanismus

D,L-Sulforaphane L-cysteine exerts its effects primarily through the induction of phase II detoxification enzymes by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This leads to the detoxification of carcinogens and protection against oxidative stress . Additionally, it can induce apoptosis in cancer cells by arresting the cell cycle in the G2/M and G1 phases .

Vergleich Mit ähnlichen Verbindungen

Sulforaphane: A natural isothiocyanate with similar antioxidative and antitumor properties.

Phenethyl Isothiocyanate: Another isothiocyanate known for its anticancer effects.

Benzyl Isothiocyanate: Exhibits strong anticancer activity by inhibiting the Akt/MAPK pathways.

Uniqueness: D,L-Sulforaphane L-cysteine is unique due to its conjugation with L-cysteine, which enhances its stability and bioavailability compared to other isothiocyanates .

Biologische Aktivität

D,L-Sulforaphane L-cysteine (SFN-Cys) is a compound derived from sulforaphane, a phytochemical found in cruciferous vegetables. It has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of SFN-Cys, focusing on its mechanisms of action, effects on cell proliferation, invasion, and apoptosis, supported by data tables and relevant case studies.

Cell Cycle Regulation

Research indicates that SFN-Cys significantly affects cell cycle regulation. A study demonstrated that SFN-Cys downregulates cyclin-dependent kinases (CDK4 and CDK6) and retinoblastoma protein (p-Rb), leading to cell cycle arrest in the G0/G1 phase in glioblastoma cells (U87MG and U373MG) . The mechanism involves the activation of the ERK1/2 pathway, which enhances proteasomal degradation of CDK4/CDK6.

Inhibition of Migration and Invasion

SFN-Cys has been shown to inhibit cell migration and invasion in prostate cancer cell lines (DU145 and PC3). A dose-dependent study revealed that treatment with 15 µM SFN-Cys resulted in significant morphological changes indicative of reduced invasiveness . The compound also decreased the expression of galectin-1, a protein associated with tumor invasion.

Induction of Apoptosis

SFN-Cys induces apoptosis in various cancer cells through reactive oxygen species (ROS)-dependent mechanisms. In glioblastoma cells, SFN-Cys treatment led to increased levels of caspase-3 and Bax while decreasing Bcl-2 expression, promoting apoptotic pathways . This suggests that SFN-Cys can effectively trigger programmed cell death in malignant cells.

Summary of Key Studies

Case Studies

- Glioblastoma Treatment : A study focused on the effects of SFN-Cys on glioblastoma cells demonstrated that the compound not only inhibited proliferation but also induced significant apoptosis through ROS accumulation. This highlights its potential as a therapeutic agent against aggressive brain tumors .

- Prostate Cancer Inhibition : In another investigation involving prostate cancer cells, SFN-Cys was found to suppress invasive properties effectively. The study reported that treatment led to changes in cellular morphology and reduced migration capabilities, indicating its role in preventing metastasis .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMSTCTVNEOCX-ISJKBYAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.